Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)-
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Overview
Description
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group and a sulfooxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzoic acid and acetic anhydride.
Esterification: The hydroxy group of the benzoic acid is esterified using acetic anhydride to form the corresponding ester.
Sulfonation: The ester is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group.
Amidation: Finally, the ester is converted to the acetamide derivative through an amidation reaction with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfooxy group, converting it to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the sulfooxy group.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a nitro group instead of a sulfooxy group.
Uniqueness
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
60603-12-5 |
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Molecular Formula |
C9H11NO6S |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
(4-acetamido-2-methoxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C9H11NO6S/c1-6(11)10-7-3-4-8(9(5-7)15-2)16-17(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
InChI Key |
VVTXERUVJZNCPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)OC |
Origin of Product |
United States |
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